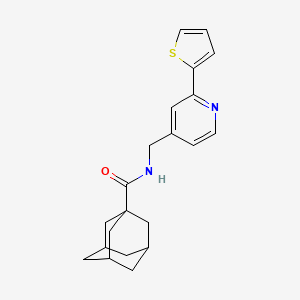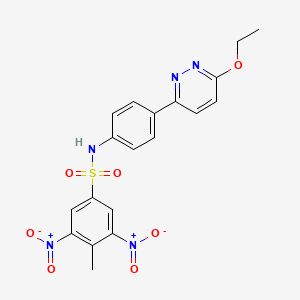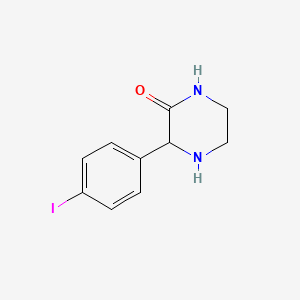
(3r,5r,7r)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
- The synthesis and characterization of adamantane derivatives, including those similar to the queried compound, have been explored for their potential in various applications. One study detailed a convergent, scalable process for synthesizing adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, highlighting the utility of adamantane derivatives in drug development (Becker et al., 2008).
Antibacterial and Antifungal Activities
- Novel N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane structure showed broad-spectrum antibacterial activity, demonstrating the compound's relevance in antimicrobial research. These compounds displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL against various pathogens (Al-Wahaibi et al., 2020).
Material Science Applications
- Adamantane derivatives have been synthesized and incorporated into polymers to enhance their mechanical and thermal properties. For instance, new polyamides containing adamantyl and diamantyl moieties in the main chain were developed, exhibiting high tensile strength and glass transition temperatures, underscoring the utility of adamantane derivatives in the development of high-performance materials (Chern et al., 1998).
Potential in Organic Chemistry and Catalysis
- The versatility of adamantane-based compounds extends to their use as functional models in catalytic processes, such as the selective hydroxylation of alkanes. This application showcases the role of adamantane derivatives in mimicking natural enzyme functions and enhancing chemical synthesis efficiency (Sankaralingam & Palaniandavar, 2014).
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c24-20(21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-25-19/h1-5,9,15-17H,6-8,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYHIMFAMCQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)



![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)



